methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate
Description
Methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a carboxymethyl ester at position 3 and an amide-linked benzamido group at position 2. The benzamido moiety is further modified with a methyl(phenyl)sulfamoyl group, introducing both sulfonamide and aryl functionalities.
Properties
IUPAC Name |
methyl 2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-22(15-6-4-3-5-7-15)29(25,26)16-10-8-14(9-11-16)18(23)21-19-17(12-13-28-19)20(24)27-2/h3-13H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCAKTUKALVFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylate group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Attachment of the benzamido group: This can be done through amide bond formation, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, affecting the compound’s binding affinity to proteins and other biomolecules.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The compound’s uniqueness lies in its thiophene-carboxylate backbone combined with a sulfamoyl benzamido substituent . Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural Comparison
Key Differences
- Sulfamoyl vs. Sulfonylurea: The target’s sulfamoyl group (N-methyl-N-phenyl) contrasts with the sulfonylurea bridge in metsulfuron methyl . Sulfonylureas are known for herbicidal activity via acetolactate synthase (ALS) inhibition, while sulfamoyl groups are common in antimicrobials or enzyme inhibitors.
- Thiophene vs. Triazine/Benzene : The electron-rich thiophene core may enhance π-π interactions compared to triazine (in herbicides) or benzene (in biphenyl derivatives).
- Amide vs.
Physicochemical Properties
Molecular Weight and Solubility
- The target compound’s higher molecular weight (~453.5 g/mol) compared to metsulfuron methyl (381.36 g/mol) suggests reduced membrane permeability, which could limit bioavailability in biological systems.
- The methyl ester group may improve lipophilicity, whereas the sulfamoyl moiety introduces polarity.
Thermal Stability
While direct data for the target is unavailable, structurally related compounds like Example 62 exhibit high melting points (227–230°C), implying that the target’s crystalline form may also demonstrate thermal robustness.
Target Compound
- Hypothesized Activity : The sulfamoyl group is associated with enzyme inhibition (e.g., carbonic anhydrase), while the thiophene-carboxylate scaffold may target kinases or proteases.
- Agrochemical Potential: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl) , the absence of a triazine moiety suggests a different mode of action.
Biological Activity
Methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate, also known by its CAS number 893099-26-8, is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a thiophene ring, which is notable for its diverse biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 469.6 g/mol. The structure incorporates a thiophene ring, a sulfonamide group, and an amide linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S2 |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 893099-26-8 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is particularly noteworthy for its role in enzyme inhibition, which can lead to various therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways related to pain and inflammation.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokines in various cell lines.
Case Study:
A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits moderate antibacterial activity against several strains of bacteria.
Data Summary:
A screening against common bacterial strains yielded the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiophene ring followed by the introduction of the benzamido and sulfamoyl groups. These synthetic routes are crucial for producing high-purity compounds suitable for biological testing.
Synthetic Route Overview:
- Formation of Thiophene Ring : Utilizes cyclization methods involving sulfur sources.
- Introduction of Benzamido Group : Achieved through reaction with appropriate amines.
- Sulfonamide Formation : Involves reaction with sulfonyl chlorides under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
